![molecular formula C19H13N3O4S B2536478 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207003-43-7](/img/structure/B2536478.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as CTA091, is a chemical compound with potential therapeutic applications. This compound has been the focus of scientific research due to its unique chemical structure and promising properties.
Scientific Research Applications
Synthesis and Anti-HIV Activity
A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been synthesized and evaluated for their anti-HIV activity using the MTT method. These compounds exhibited moderate to potent activity against wild-type HIV-1, with N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6v showing the most promise (EC50=<7 μg/ml) against MT-4 cells (Bhavsar et al., 2011).
Synthesis and Quantum Chemical Studies
New coumarins, including derivatives of the chemical compound , have been synthesized and characterized by spectroscopic techniques and micro-elemental analysis. Density Functional Theory (DFT) calculations provided detailed descriptions of the molecular orbitals, including spatial characteristics and contributions of individual atoms (Al-Amiery et al., 2016).
Green Synthesis Approach
A green approach to synthesizing benzo[d]chromeno[3,4-h]oxathiazonine derivatives via multicomponent reactions (MCRs) in water has been explored. This synthesis method, complemented by Density Functional Theory (DFT) studies, emphasizes environmentally friendly practices in chemical synthesis (Djahaniani et al., 2015).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
Ultrasound irradiation facilitated the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. The cytototoxic activities of these derivatives were evaluated, revealing potent cytotoxic activity in certain compounds (Gomha & Khalil, 2012).
Docking Studies for Breast Cancer
Chromeno[4,3-b]pyridine derivatives were designed, synthesized, and subjected to molecular docking and binding energy studies to evaluate their anticancer activities, particularly against breast cancer. Computational ADME and Lipinski's analysis further supported their potential as therapeutic agents (Abd El Ghani et al., 2022).
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c23-16(9-22-12-6-2-4-8-14(12)26-19(22)24)20-18-21-17-11-5-1-3-7-13(11)25-10-15(17)27-18/h1-8H,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEIPAPNNAPMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.